(3-Chloro-4-fluorobenzyl)(3,4-difluorophenyl)sulfane
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Overview
Description
(3-Chloro-4-fluorobenzyl)(3,4-difluorophenyl)sulfane is an organic compound with the molecular formula C13H8ClF3S and a molecular weight of 288.72 g/mol . This compound is characterized by the presence of both chloro and fluoro substituents on benzyl and phenyl rings, respectively, connected through a sulfane (thioether) linkage. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorobenzyl)(3,4-difluorophenyl)sulfane typically involves nucleophilic substitution reactions. One common method involves the reaction of 3-chloro-4-fluorobenzyl chloride with 3,4-difluorothiophenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfane linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorobenzyl)(3,4-difluorophenyl)sulfane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the benzyl and phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation: The sulfane linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and nucleophiles like thiols or amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of new thioether or amine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
(3-Chloro-4-fluorobenzyl)(3,4-difluorophenyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorobenzyl)(3,4-difluorophenyl)sulfane involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of L-tyrosine to dopaquinone, a precursor of melanin. This inhibition is facilitated by the presence of the chloro and fluoro substituents, which enhance the binding affinity and inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-fluorobenzyl)(3-chlorophenyl)sulfane
- (3-Chloro-4-fluorobenzyl)(3,4-dichlorophenyl)sulfane
- (3-Chloro-4-fluorobenzyl)(3,4-difluorophenyl)ether
Uniqueness
(3-Chloro-4-fluorobenzyl)(3,4-difluorophenyl)sulfane is unique due to the specific combination of chloro and fluoro substituents on both the benzyl and phenyl rings, connected through a sulfane linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-chloro-4-[(3,4-difluorophenyl)sulfanylmethyl]-1-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3S/c14-10-5-8(1-3-11(10)15)7-18-9-2-4-12(16)13(17)6-9/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSWLMCUAYLFKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CSC2=CC(=C(C=C2)F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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